molecular formula C24H32N4O6+2 B13449691 4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate

4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate

Cat. No.: B13449691
M. Wt: 472.5 g/mol
InChI Key: YACSZSWBODJISO-UHFFFAOYSA-P
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Description

4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate is a complex organic compound with the molecular formula C24H32Br2N4O6. This compound is known for its unique structure, which includes two acetamidopyridinium groups connected by a butyl chain through ester linkages. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate typically involves the following steps:

    Formation of Acetamidopyridinium Intermediate: The initial step involves the acetylation of pyridine to form 4-acetamidopyridine.

    Esterification: The 4-acetamidopyridine is then reacted with 3-bromopropanoic acid to form the ester linkage.

    Coupling Reaction: The final step involves the coupling of two esterified acetamidopyridinium groups with a butyl chain, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamido groups to amines.

    Substitution: The ester linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate involves its interaction with specific molecular targets. The acetamidopyridinium groups can interact with nucleic acids and proteins, potentially disrupting their normal functions. The ester linkages may also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidopyridine: A simpler analog with similar acetamido and pyridine functionalities.

    3-Bromopropanoic Acid: A precursor used in the synthesis of the target compound.

    N-oxides of Pyridine: Compounds with similar oxidation states and reactivity.

Uniqueness

4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate is unique due to its dual acetamidopyridinium groups and ester linkages, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C24H32N4O6+2

Molecular Weight

472.5 g/mol

IUPAC Name

4-[3-(4-acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate

InChI

InChI=1S/C24H30N4O6/c1-19(29)25-21-5-11-27(12-6-21)15-9-23(31)33-17-3-4-18-34-24(32)10-16-28-13-7-22(8-14-28)26-20(2)30/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3/p+2

InChI Key

YACSZSWBODJISO-UHFFFAOYSA-P

Canonical SMILES

CC(=O)NC1=CC=[N+](C=C1)CCC(=O)OCCCCOC(=O)CC[N+]2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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